molecular formula C30H34N2OS B377278 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol CAS No. 5628-62-6

4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol

Cat. No.: B377278
CAS No.: 5628-62-6
M. Wt: 470.7 g/mol
InChI Key: ZKBBSDMNWALVOS-UHFFFAOYSA-N
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Description

4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is a complex organic compound featuring a thiazole ring, a phenol group, and bulky tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Phenol Functionalization: The phenol group is introduced through electrophilic aromatic substitution, often using tert-butylphenol as a starting material.

    Final Coupling: The final step involves coupling the thiazole-imine intermediate with the phenol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

In biological research, it may serve as a probe for studying enzyme interactions, particularly those involving phenol or thiazole-containing substrates.

Medicine

Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where oxidative stress or enzyme inhibition is a factor.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)phenol
  • 2,6-Ditert-butyl-4-methylphenol (BHT)
  • 4-(2-Phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol

Uniqueness

Compared to similar compounds, 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is unique due to the presence of both the bulky tert-butyl groups and the thiazole-imine moiety. This combination imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

5628-62-6

Molecular Formula

C30H34N2OS

Molecular Weight

470.7 g/mol

IUPAC Name

4-(3-benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol

InChI

InChI=1S/C30H34N2OS/c1-29(2,3)24-17-22(18-25(27(24)33)30(4,5)6)26-20-34-28(31-23-15-11-8-12-16-23)32(26)19-21-13-9-7-10-14-21/h7-18,20,33H,19H2,1-6H3

InChI Key

ZKBBSDMNWALVOS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

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